URAT1 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

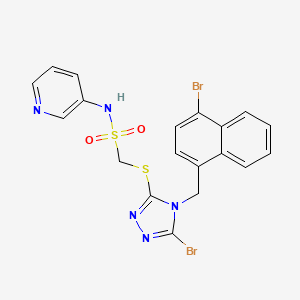

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[[5-bromo-4-[(4-bromonaphthalen-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-3-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N5O2S2/c20-17-8-7-13(15-5-1-2-6-16(15)17)11-26-18(21)23-24-19(26)29-12-30(27,28)25-14-4-3-9-22-10-14/h1-10,25H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBJDNPRRPXSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CN3C(=NN=C3Br)SCS(=O)(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Br2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of URAT1 Inhibitors

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Urate Transporter 1 (URAT1) inhibitors, intended for researchers, scientists, and professionals in drug development.

Introduction: URAT1 as a Therapeutic Target

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1] Primarily located on the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] In conditions like hyperuricemia, characterized by elevated serum uric acid, the activity of URAT1 can be a contributing factor.[2] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[2][3][4]

Given that approximately 90% of hyperuricemia cases are due to impaired renal excretion of uric acid, inhibiting URAT1 is a primary therapeutic strategy.[5][6] By blocking URAT1, these inhibitors increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[2] This makes URAT1 a clinically validated and highly attractive target for the development of new treatments for gout and hyperuricemia.[7]

The Discovery and Development of URAT1 Inhibitors

The development of URAT1 inhibitors has evolved from non-selective compounds to highly potent and selective agents.

-

Early Uricosuric Agents: Drugs like Probenecid and Benzbromarone were among the first used to increase uric acid excretion. While effective, their use has been limited by factors such as modest efficacy and potential for toxicity, including instances of liver toxicity with Benzbromarone.[7]

-

Selective Urate Reabsorption Inhibitors (SURIs): The limitations of early agents spurred the development of more selective inhibitors.

-

Lesinurad: Approved by the FDA, Lesinurad is a selective inhibitor of URAT1 and also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[5][8][9] It is typically used in combination with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat for patients who do not achieve target serum uric acid levels with an XOI alone.[8]

-

Verinurad (RDEA3170): Another potent and specific URAT1 inhibitor that has been evaluated for gout therapy.[10][11]

-

Dotinurad: Approved in Japan, Dotinurad is a selective urate reabsorption inhibitor that shows minimal effects on other transporters like ABCG2, OAT1, and OAT3.[7]

-

The discovery process for novel URAT1 inhibitors often involves ligand-based drug design, where the structures of known inhibitors are used as a template for creating new compounds.[7] High-throughput screening of compound libraries using cell-based assays is also a common strategy.[5][12]

Mechanism of Action of URAT1 Inhibitors

URAT1 functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for an intracellular anion, such as lactate or nicotinate. URAT1 inhibitors act by binding to the transporter, blocking the passage of uric acid.

Recent structural studies using cryo-electron microscopy have provided detailed insights into this mechanism. These studies show that inhibitors bind to a central cavity within the inward-facing conformation of the transporter.[1][13] This binding sterically hinders the transit of uric acid through the substrate channel, effectively preventing its reabsorption.[10][11]

Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.

Synthesis of URAT1 Inhibitors

The chemical synthesis of URAT1 inhibitors involves multi-step organic chemistry protocols. Lesinurad serves as a representative example due to its well-documented synthetic routes.

The synthesis of Lesinurad can be achieved through various routes. A common pathway involves the construction of the substituted naphthalene core, followed by the formation of the triazole ring and subsequent attachment of the thioacetic acid side chain.[14][15]

Step 1: Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene 4-Cyclopropyl-1-naphthalenamine hydrochloride reacts with thiophosgene in a two-phase system (e.g., dichloromethane and water) to yield 1-cyclopropyl-4-isothiocyanatonaphthalene.[15]

Step 2: Formation of the Triazole Thiol The isothiocyanate intermediate reacts with formyl hydrazide. This proceeds through an initial addition reaction followed by cyclization to form 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.[15]

Step 3: S-Alkylation The triazole thiol undergoes a substitution reaction with methyl bromoacetate in a solvent mixture like acetone and water to yield methyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetate.[15]

Step 4: Bromination and Hydrolysis The final steps involve bromination of the triazole ring followed by hydrolysis of the methyl ester to give the final product, Lesinurad.[15]

Caption: Simplified synthetic workflow for Lesinurad.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of URAT1 inhibitors. Research has identified several key structural features that influence activity.

-

Acidic Moiety: A carboxylic acid group or a bioisostere is often a crucial feature, believed to interact with a positively charged binding pocket within the transporter.[6][16]

-

Core Scaffold: The central scaffold plays a significant role in orienting the key interacting groups. For instance, systematic exploration of a diarylmethane backbone has led to the discovery of inhibitors that are significantly more potent than Lesinurad and Benzbromarone.[6][17]

-

Substitutions: Modifications to the aromatic rings can dramatically impact inhibitory activity. For Lesinurad analogues, the 1-cyclopropylnaphthalene core is important for its uric acid-lowering effects.[5] Electron-withdrawing groups on certain phenyl rings can increase potency, while electron-donating groups may decrease it.[16]

Caption: Logical relationships in a typical SAR study for URAT1 inhibitors.

Key Experimental Protocols

The evaluation of novel URAT1 inhibitors relies on robust in vitro and in vivo assays. A cornerstone of in vitro testing is the cell-based uric acid uptake assay.

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells engineered to express human URAT1.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used. They are cultured and transiently transfected with a plasmid encoding human URAT1.[7] Co-transfection with PDZK1, a scaffold protein, can enhance URAT1 expression and function.[5]

-

Compound Preparation: Test inhibitors are dissolved (e.g., in DMSO) and diluted to various concentrations in a suitable buffer.

-

Uptake Assay:

-

Transfected cells are seeded in multi-well plates.

-

Cells are washed and pre-incubated with buffer.

-

The test compound (inhibitor) is added to the cells and incubated for a short period.

-

A solution containing ¹⁴C-labeled uric acid is added, and uptake is allowed to proceed for a defined time (e.g., 5-10 minutes).

-

The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce uric acid uptake by 50%) is then determined by fitting the data to a dose-response curve.[6]

Caption: Experimental workflow for a cell-based URAT1 inhibition assay.

Quantitative Data of URAT1 Inhibitors

The inhibitory potency of different compounds is typically compared using their IC₅₀ values. Lower IC₅₀ values indicate higher potency.

| Compound | Target(s) | IC₅₀ (Human URAT1) | Reference |

| Benzbromarone | URAT1 | 0.28 µM - 14.3 µM | [5][6] |

| Lesinurad | URAT1, OAT4 | 7.18 µM - 7.2 µM | [5][6] |

| Verinurad | URAT1 | 0.025 µM (25 nM) | [11] |

| Febuxostat | XO, URAT1 | 36.1 µM | [5] |

| Compound 1g | URAT1 | 0.032 µM | [5] |

| Compound 1h | URAT1 | 0.035 µM | [6] |

| Compound B21 | URAT1 | 0.17 µM | [7] |

| BDEO | URAT1, XO | Kᵢ = 0.14 µM | [5][18] |

Note: IC₅₀ values can vary between different studies and assay conditions.

Conclusion and Future Directions

The inhibition of URAT1 is a cornerstone of modern therapy for hyperuricemia and gout. The journey from early, non-selective drugs to potent and selective inhibitors like Lesinurad and Dotinurad highlights the success of targeted drug discovery. Structure-activity relationship studies have been instrumental in this progress, leading to the identification of novel chemical scaffolds with sub-micromolar inhibitory activities.[6]

Future research will likely focus on several key areas:

-

Dual-Target Inhibitors: Developing compounds that inhibit both URAT1 and another target, such as xanthine oxidase (XO) or GLUT9, could offer enhanced urate-lowering effects and a better safety profile.[5]

-

Improving Pharmacokinetics and Safety: Continued optimization is needed to discover inhibitors with ideal drug-like properties and minimal off-target effects, thereby avoiding the toxicities associated with earlier agents.[7]

-

Structural Biology: As more high-resolution structures of URAT1 in complex with various inhibitors become available, structure-based drug design will play an increasingly important role in the development of next-generation therapies.[1][3][13]

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lesinurad - Wikipedia [en.wikipedia.org]

- 9. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 11. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. globethesis.com [globethesis.com]

- 15. Synthesis of Lesinurad [cjph.com.cn]

- 16. researchgate.net [researchgate.net]

- 17. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

URAT1 Inhibitor 1: A Preclinical Data Compendium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for URAT1 Inhibitor 1, a representative compound targeting the urate transporter 1 (URAT1). The information presented herein is a synthesis of publicly available preclinical data for leading URAT1 inhibitors, including dotinurad, benzbromarone, and verinurad (RDEA3170), to provide a comprehensive profile for a representative URAT1 inhibitor.

Core Mechanism of Action

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an organic anion transporter primarily located on the apical membrane of proximal tubule cells in the kidneys.[1][2] It plays a crucial role in maintaining uric acid homeostasis by reabsorbing uric acid from the renal tubules back into the bloodstream.[1][2] Inhibition of URAT1 is a key therapeutic strategy for hyperuricemia and gout, as it promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[3]

Signaling and Transport Pathway

The following diagram illustrates the role of URAT1 in renal urate reabsorption and the mechanism of its inhibition.

Quantitative Preclinical Data

The following tables summarize the in vitro potency and in vivo efficacy of representative URAT1 inhibitors.

Table 1: In Vitro Potency of URAT1 Inhibitors

| Compound | IC50 (µM) vs. Human URAT1 | Reference |

| Dotinurad | 0.0372 | [4] |

| Benzbromarone | 0.190 - 6.878 | [4][5] |

| Verinurad (RDEA3170) | Not specified | |

| Lesinurad | 30.0 | [4] |

| Probenecid | 165 | [4] |

Table 2: In Vivo Efficacy of URAT1 Inhibitors in Animal Models

| Compound | Animal Model | Dosing | Key Findings | Reference |

| Dotinurad | Cebus monkeys | 1-30 mg/kg | Dose-dependent decrease in plasma urate and increase in fractional excretion of urate. | [4] |

| Benzbromarone | Cebus monkeys | 30 mg/kg | Modest effect on plasma urate levels. | [6] |

| JNS4 (Benzbromarone analog) | Mouse model of hyperuricemia | 1-4 mg/kg | Higher urate-lowering effects compared to benzbromarone and lesinurad. | [7] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro URAT1 Inhibition Assay

This assay evaluates the ability of a test compound to inhibit URAT1-mediated uptake of a substrate in a cell-based system.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express URAT1.

-

Transfection: HEK293 cells are stably transfected with a plasmid containing the full-length human SLC22A12 gene.

-

Assay Procedure:

-

URAT1-expressing HEK293 cells are seeded in 96-well plates.

-

Cells are pre-incubated with varying concentrations of the test inhibitor.

-

A radiolabeled substrate, typically [14C]-uric acid, is added to initiate the uptake reaction.

-

After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.[8]

In Vivo Hyperuricemia Animal Model

This model is used to assess the in vivo efficacy of URAT1 inhibitors in reducing serum uric acid levels.

Methodology:

-

Animal Model: Rodents, such as rats or mice, are commonly used. Because most mammals have the enzyme uricase which degrades uric acid, a uricase inhibitor is required to induce hyperuricemia.[9]

-

Induction of Hyperuricemia:

-

Drug Administration: The test URAT1 inhibitor is typically administered orally.

-

Sample Collection: Blood and urine samples are collected at various time points after drug administration.

-

Endpoint Analysis: Serum and urinary uric acid levels are measured. The primary efficacy endpoints are the reduction in serum uric acid and the increase in the fractional excretion of uric acid (FEUA).[4]

Concluding Remarks

The preclinical data for representative URAT1 inhibitors demonstrate a clear mechanism of action, potent in vitro activity, and significant in vivo efficacy in animal models of hyperuricemia. The experimental protocols outlined provide a foundation for the continued evaluation and development of novel URAT1 inhibitors for the treatment of gout and other hyperuricemic conditions. Further preclinical studies should focus on the selectivity profile against other renal transporters and long-term safety assessments.

References

- 1. glpbio.com [glpbio.com]

- 2. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Review of Urate-Lowering Therapeutics: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 10. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

URAT1 Inhibitors for Hyperuricemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is a key driver of gout and is increasingly associated with other metabolic and cardiovascular diseases. The urate transporter 1 (URAT1), a protein primarily located in the proximal tubules of the kidneys, plays a crucial role in the reabsorption of uric acid from urine back into the bloodstream.[1] Inhibition of URAT1 is a clinically validated and promising therapeutic strategy for the management of hyperuricemia. This technical guide provides an in-depth overview of URAT1 inhibitors, encompassing their mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to their research and development.

Mechanism of Action of URAT1 Inhibitors

URAT1, encoded by the SLC22A12 gene, is an organic anion transporter that facilitates the reabsorption of uric acid from the renal tubular lumen.[1] URAT1 inhibitors function by competitively blocking this transporter, thereby increasing the fractional excretion of uric acid (FEUA) and subsequently lowering sUA levels.[1] This targeted action on renal urate handling provides an effective therapeutic approach for hyperuricemia.

Signaling Pathway of URAT1-Mediated Uric Acid Reabsorption and Inhibition

References

URAT1 Inhibitor 1: A Deep Dive into a Promising Gout Therapeutic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gout, a form of inflammatory arthritis, is characterized by hyperuricemia—an excess of uric acid in the blood. This leads to the deposition of monosodium urate crystals in and around the joints, causing severe pain and inflammation. A key strategy in managing gout is to lower serum uric acid (sUA) levels. Urate transporter 1 (URAT1), a protein primarily located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption back into the bloodstream.[1] Inhibition of URAT1 is therefore a primary therapeutic target for increasing uric acid excretion and lowering sUA levels. This technical guide focuses on the potential of URAT1 inhibitors, with a particular emphasis on a potent selective agent designated as "URAT1 inhibitor 1," as a treatment for gout.

The Mechanism of Action of URAT1 Inhibitors

URAT1, encoded by the SLC22A12 gene, is an organic anion transporter that facilitates the reabsorption of urate from the renal tubules.[2] By blocking this transporter, URAT1 inhibitors prevent uric acid from being reabsorbed into the blood, thereby promoting its excretion in the urine and effectively lowering serum uric acid levels.[3] This mechanism of action is distinct from that of xanthine oxidase inhibitors (e.g., allopurinol, febuxostat), which decrease the production of uric acid. The goal of urate-lowering therapy is to reduce sUA levels to 6 mg/dL or below to prevent the formation of urate crystals.[4]

The renal handling of uric acid is a complex process involving multiple transporters. Besides URAT1, other transporters such as glucose transporter 9 (GLUT9) and organic anion transporters (OATs) play roles in urate homeostasis.[4] While older uricosuric agents like probenecid are non-specific, newer generations of URAT1 inhibitors exhibit high selectivity for URAT1, which is anticipated to reduce off-target effects and improve safety profiles.[4]

This compound: A Profile

"this compound" (catalog number HY-W052011) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), with a reported half-maximal inhibitory concentration (IC50) of 32 nM.[5][6] Its high potency suggests it could be an effective agent for the treatment of hyperuricemia and gout. While the specific chemical structure is not widely disclosed in public literature, its high in vitro activity places it among the more potent URAT1 inhibitors discovered.

Quantitative Data on URAT1 Inhibitors

The landscape of URAT1 inhibitors includes a range of compounds from established drugs to those in clinical development. Their efficacy is often compared based on their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of URAT1 by 50%. A lower IC50 value indicates a higher potency.

Table 1: In Vitro Potency of Various URAT1 Inhibitors

| Inhibitor | IC50 (nM) | Notes |

| This compound | 32 | [5][6] |

| URAT1 inhibitor 3 | 0.8 | Potent, orally active, selective.[5] |

| URAT1 inhibitor 8 | 1 | [7] |

| hURAT1 inhibitor 2 | 18 | Also inhibits OATP1B1 (IC50 = 0.73 µM).[7] |

| Verinurad (RDEA3170) | 25 | Highly potent and specific.[5] |

| URAT1 inhibitor 6 | 35 | More potent than lesinurad and benzbromarone.[5][7] |

| Dotinurad | 37.2 | Approved in Japan.[3] |

| Benzbromarone | 220 | Potent but associated with hepatotoxicity.[5][8] |

| KPH2f | 240 | Dual URAT1/GLUT9 inhibitor (GLUT9 IC50 = 9.37 µM).[5] |

| Lesinurad | 3,500 | Approved for use in combination with a xanthine oxidase inhibitor.[8] |

| Febuxostat | 36,100 | Primarily a xanthine oxidase inhibitor with weak URAT1 inhibitory activity.[9] |

| Probenecid | 22,000 | Non-specific uricosuric agent.[8] |

Clinical Efficacy of Emerging URAT1 Inhibitors

Several selective URAT1 inhibitors are in advanced stages of clinical development, demonstrating promising results in lowering serum uric acid levels in patients with gout.

Table 2: Summary of Clinical Trial Data for Select URAT1 Inhibitors

| Inhibitor | Study Phase | Dosage | Key Findings |

| Dotinurad | Phase 2 | 1, 2, 4 mg/day | At 4 mg/day, mean sUA reduction was 64.37%. 95.2% of patients achieved sUA ≤ 6.0 mg/dL.[10] |

| Dotinurad | Phase 2 (confirmatory) | 0.5, 1, 2, 4 mg/day | At 4 mg/day, mean sUA reduction was 61.09%. 100% of patients achieved sUA ≤ 6.0 mg/dL.[11] |

| Ruzinurad (SHR4640) | Phase 2 | 5, 10 mg/day | At 10 mg/day, 72.5% of patients achieved sUA ≤ 360 µmol/L (6.05 mg/dL).[12] |

| Ruzinurad + Febuxostat | Phase 2 | 5, 10 mg/day (Ruzinurad) | At 10 mg Ruzinurad, 56.9% achieved sUA ≤ 360 µmol/L vs. 13.7% for placebo + febuxostat.[13][14] |

Experimental Protocols

The development and evaluation of URAT1 inhibitors rely on standardized in vitro and in vivo experimental models.

In Vitro URAT1 Inhibition Assay

This assay is crucial for determining the potency (IC50) of a test compound against the URAT1 transporter.

Principle: The assay measures the uptake of a labeled substrate (e.g., [14C]-uric acid) into cells that are engineered to express the human URAT1 transporter, typically Human Embryonic Kidney 293 (HEK293) cells. The inhibitory effect of a compound is determined by its ability to reduce the uptake of the labeled substrate.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably or transiently transfected with a plasmid encoding human URAT1 (SLC22A12) are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator. Untransfected HEK293 cells are used as a negative control.[4]

-

Assay Preparation: Cells are seeded in 24- or 96-well plates and grown to approximately 80% confluency.[4]

-

Pre-incubation: The cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer buffer). Following the wash, cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period, typically 15-30 minutes at 37°C.[4][15]

-

Uptake Initiation: The uptake of uric acid is initiated by adding a buffer containing a fixed concentration of [14C]-uric acid (e.g., 100 µM).[8]

-

Incubation: The cells are incubated for a short period (e.g., 5-30 minutes) at 37°C to allow for substrate uptake.[4][8]

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The uptake in untransfected cells is subtracted as background. The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.[4]

In Vivo Hyperuricemia Model

Animal models are essential for evaluating the in vivo efficacy and safety of URAT1 inhibitors. The potassium oxonate-induced hyperuricemia model is widely used.

Principle: Potassium oxonate is a uricase inhibitor. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid. By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid in the blood of the animal model, mimicking hyperuricemia.

Detailed Methodology:

-

Animal Model: Male Kunming or C57BL/6 mice are commonly used.[16] The animals are acclimatized for at least one week before the experiment.

-

Induction of Hyperuricemia: Hyperuricemia is induced by the administration of potassium oxonate, typically via intraperitoneal injection at a dose of 250-300 mg/kg.[11] In some protocols, a purine precursor like hypoxanthine or adenine is co-administered orally to further increase uric acid production.[11][16]

-

Drug Administration: The test compound (e.g., this compound) is administered orally (gavage) at various doses, usually one hour before or after the induction of hyperuricemia. A positive control group (e.g., treated with benzbromarone or allopurinol) and a vehicle control group are included.

-

Sample Collection: Blood samples are collected at specific time points after drug administration (e.g., 2, 4, 6, and 8 hours) via retro-orbital or tail vein sampling.

-

Biochemical Analysis: Serum is separated from the blood samples, and the concentration of uric acid is measured using a commercial uric acid assay kit. Other markers of kidney function, such as creatinine and blood urea nitrogen (BUN), may also be assessed.

-

Data Analysis: The percentage reduction in serum uric acid levels in the treated groups is calculated relative to the hyperuricemic control group. Dose-response relationships are then evaluated.

Visualizations

Signaling Pathway of Renal Urate Reabsorption

Caption: Renal urate transport and the mechanism of URAT1 inhibition.

Experimental Workflow for In Vitro Screening of URAT1 Inhibitors

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]

URAT1 Inhibitor 1 and Uric Acid Reabsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[1] Located on the apical membrane of proximal tubule epithelial cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2][3] Consequently, inhibition of URAT1 presents a primary therapeutic strategy for the management of hyperuricemia and gout.[3] This technical guide provides an in-depth overview of the mechanism of URAT1 inhibition, detailed experimental protocols for assessing inhibitor activity, a compilation of quantitative data for various inhibitors, and visual representations of key pathways and workflows.

Core Mechanism of URAT1 and its Inhibition

URAT1 functions as an organic anion exchanger, mediating the reabsorption of uric acid from the renal tubules into the epithelial cells in exchange for intracellular organic anions like lactate and nicotinate.[4] This process is a key determinant of serum uric acid levels. Hyperuricemia, a condition characterized by elevated serum uric acid, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[5][6]

URAT1 inhibitors are small molecules that competitively or non-competitively block the uric acid binding site on the transporter.[3][7] By occupying this site, these inhibitors prevent the reabsorption of uric acid, leading to increased urinary excretion of uric acid (uricosuria) and a subsequent reduction in serum uric acid concentrations.[2] Recent structural studies using cryo-electron microscopy have revealed that inhibitors bind within the central cavity of URAT1, stabilizing it in an inward-facing conformation and thereby preventing the conformational changes necessary for urate transport.[6][7][8]

Signaling and Transport Pathway

The following diagram illustrates the role of URAT1 in uric acid reabsorption in a renal proximal tubule cell and the mechanism of its inhibition.

References

- 1. Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. researchgate.net [researchgate.net]

- 8. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of URAT1 Inhibitor 1 in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans.[1] Elevated levels of serum uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[1][2] The regulation of serum uric acid levels is a complex process involving a balance between production and excretion.[3] The kidneys play a crucial role in uric acid excretion, with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[4] Consequently, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels in patients with hyperuricemia and gout.[2] This guide provides an in-depth overview of URAT1 inhibitor 1, a potent and selective inhibitor of URAT1, and its application in the study of purine metabolism.

Core Concepts: URAT1 and Purine Metabolism

Uric acid is generated from the breakdown of purines, which are essential components of nucleic acids. The enzyme xanthine oxidase catalyzes the final steps of this process.[3] While xanthine oxidase inhibitors reduce the production of uric acid, URAT1 inhibitors target its excretion.[3][5] URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubule cells.[6] It functions as an anion exchanger, reabsorbing filtered urate from the tubular lumen in exchange for intracellular anions like lactate and nicotinate.[3] This reabsorption process is highly efficient, with approximately 90% of filtered urate being returned to the circulation.[7] Dysregulation of URAT1 activity can, therefore, significantly impact serum uric acid levels.

This compound: Mechanism of Action

This compound is a potent inhibitor of the uric acid transporter 1 (URAT1), with a reported IC50 of 32 nM.[8] Like other URAT1 inhibitors, it functions by blocking the transporter's ability to reabsorb uric acid from the renal tubules.[2][4] This leads to increased excretion of uric acid in the urine and a subsequent reduction of uric acid levels in the blood.[2][4] Structural and functional studies suggest that URAT1 inhibitors bind within the central channel of the transporter, sterically hindering the interaction of uric acid with key amino acid residues necessary for its transport.[3]

Quantitative Data on URAT1 Inhibitors

The following tables summarize key quantitative data for this compound and other notable URAT1 inhibitors for comparative purposes.

Table 1: In Vitro Potency of Various URAT1 Inhibitors

| Inhibitor | IC50 (nM) | Ki (µM) | Target | Reference |

| This compound | 32 | - | URAT1 | [8] |

| URAT1 inhibitor 3 | 0.8 | - | URAT1 | [8] |

| URAT1 inhibitor 6 | 35 | - | hURAT1 | [8] |

| URAT1 inhibitor 8 | 1 | - | URAT1 | [8] |

| Benzbromarone | 220 | - | hURAT1 | [3] |

| Lesinurad | 3,500 | - | hURAT1 | [3] |

| Probenecid | 22,000 | - | hURAT1 | [3] |

| Sulfinpyrazone | 32,000 | - | hURAT1 | [3] |

| Verinurad | 25 | - | URAT1 | [1] |

| Dotinurad | 37.2 | - | URAT1 | [9] |

| Epaminurad (UR-1102) | - | 0.057 | URAT1 | [1] |

| Baicalein | 31,600 | - | URAT1 | [10] |

Table 2: Clinical Trial Data on Serum Uric Acid (sUA) Reduction by URAT1 Inhibitors

| Inhibitor | Study Phase | Dose | Baseline sUA (mg/dL) | sUA Reduction | Reference |

| AR882 | Phase 2b | 75 mg once daily | 8.6 | Reduced to ~3.5 mg/dL at 12 weeks | [11] |

| AR882 | Phase 2 | 75 mg once daily | 9.4 | Reduced to 4.5 (±1.2) mg/dL at 3 months | |

| Verinurad | Phase 2 | 5, 10, 12.5 mg | - | -17.5% to -34.4% change from baseline at 12 weeks | [12] |

| Dotinurad | Phase 3 | - | - | Non-inferior to febuxostat and benzbromarone | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of URAT1 inhibitor activity. Below are protocols for key in vitro and in vivo experiments.

In Vitro URAT1 Inhibition Assay using HEK293 Cells

This assay is a common method to determine the inhibitory potency (IC50) of compounds against URAT1.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[13]

-

Cells are transiently or stably transfected with a plasmid encoding human URAT1 (hURAT1). A control group of cells is transfected with an empty vector.[14][15]

2. Uric Acid Uptake Assay:

-

Transfected cells are seeded in 24-well plates and grown to ~80-90% confluency.[14]

-

The cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer buffer).[14]

-

Cells are pre-incubated with various concentrations of the URAT1 inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes).[14]

-

The uptake reaction is initiated by adding a buffer containing a known concentration of [14C]-labeled or unlabeled uric acid.[14][16]

-

After a defined incubation period (e.g., 30 minutes), the uptake is stopped by washing the cells with ice-cold buffer.[14]

-

The cells are then lysed, and the intracellular concentration of uric acid is measured.[14] For radiolabeled uric acid, scintillation counting is used. For unlabeled uric acid, a fluorometric or mass spectrometry-based method can be employed.[14]

-

The uric acid uptake in the empty vector-transfected cells is subtracted from the uptake in the hURAT1-expressing cells to determine the URAT1-specific transport.[14]

3. Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[17]

In Vivo Hyperuricemia Model

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of URAT1 inhibitors.

1. Animal Model Induction:

-

A common method to induce hyperuricemia in mice or rats is through the administration of a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid to allantoin.[10]

-

A purine-rich diet or administration of purine precursors like hypoxanthine can also be used to increase uric acid production.[18]

2. Drug Administration and Sample Collection:

-

The URAT1 inhibitor is administered to the hyperuricemic animals, typically via oral gavage.

-

Blood samples are collected at various time points after drug administration to measure serum uric acid levels.

-

Urine samples can also be collected to measure urinary uric acid excretion.

3. Uric Acid Measurement:

-

Serum and urine uric acid concentrations are determined using commercially available kits or by HPLC.

4. Data Analysis:

-

The percentage reduction in serum uric acid levels is calculated for the treated groups compared to the vehicle-treated control group.

-

The fractional excretion of uric acid (FEUA) can be calculated from urine and serum uric acid and creatinine levels to assess the uricosuric effect of the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Conclusion

This compound represents a valuable tool for researchers studying purine metabolism and developing novel therapeutics for hyperuricemia and gout. Its high potency and selectivity for URAT1 make it a suitable candidate for both in vitro and in vivo investigations. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to design and interpret studies aimed at understanding the role of URAT1 in health and disease and to advance the development of next-generation uricosuric agents. The continued exploration of URAT1 inhibitors will undoubtedly contribute to improved management strategies for patients suffering from the consequences of elevated uric acid levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ard.bmj.com [ard.bmj.com]

- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 6. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. abmole.com [abmole.com]

- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. community.the-hospitalist.org [community.the-hospitalist.org]

- 12. academic.oup.com [academic.oup.com]

- 13. rsc.org [rsc.org]

- 14. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: URAT1 Inhibitor 1 In Vitro Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of a test compound, referred to here as "URAT1 Inhibitor 1," on the human urate transporter 1 (URAT1). This protocol is designed for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel therapeutics for hyperuricemia and gout.

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter primarily expressed in the apical membrane of renal proximal tubule cells.[1][2] It plays a major role in regulating serum uric acid (sUA) levels by reabsorbing approximately 90% of the urate filtered by the glomerulus back into the bloodstream.[1] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia, a condition characterized by elevated sUA levels, and its clinical manifestation, gout.[1][3][4] In vitro transporter assays are essential tools for identifying and characterizing new URAT1 inhibitors during the drug discovery and development process.[5][6]

This document outlines a cell-based in vitro assay to quantify the potency of URAT1 inhibitors, using a representative potent and specific inhibitor as an example.

Signaling Pathway of URAT1 in Renal Urate Reabsorption

The following diagram illustrates the role of URAT1 in the reabsorption of uric acid from the renal tubules back into the circulation. URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates.

Caption: URAT1-mediated uric acid reabsorption in the kidney and the site of action for URAT1 inhibitors.

Experimental Protocol: Cell-Based URAT1 Inhibition Assay

This protocol is based on a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against URAT1 expressed in a stable cell line, such as Madin-Darby Canine Kidney (MDCK-II) cells.[7] The assay measures the uptake of a radiolabeled substrate, [14C]-uric acid, into these cells in the presence of varying concentrations of the inhibitor.[8]

Materials and Reagents

-

Cells: MDCK-II cells stably expressing human URAT1 (hURAT1) and a corresponding vector-only control cell line.[7]

-

Substrate: [14C]-uric acid.

-

Test Compound: this compound (e.g., Verinurad).

-

Positive Control: Benzbromarone.[7]

-

Assay Buffer: 25 mM MES (pH 5.5), 125 mM Sodium Gluconate.[8]

-

Cell Lysis Buffer: Ultima Gold or similar scintillation cocktail.[8]

-

Instrumentation: Liquid scintillation counter, multi-well plate reader.

Experimental Workflow

The following diagram outlines the key steps in the URAT1 inhibitor in vitro assay.

Caption: Workflow for the cell-based URAT1 inhibition assay.

Procedure

-

Cell Culture and Seeding:

-

Culture hURAT1-expressing MDCK-II cells and vector control cells in appropriate media.

-

Seed the cells into 96-well plates at a suitable density and allow them to form a confluent monolayer.

-

-

Compound Preparation:

-

Prepare a stock solution of "this compound" in DMSO.

-

Perform serial dilutions of the test compound in the assay buffer to achieve the desired final concentrations. Also, prepare dilutions of the positive control (e.g., benzbromarone).

-

-

Inhibition Assay:

-

Aspirate the culture medium from the cells and wash the monolayer with assay buffer.

-

Add the assay buffer containing the different concentrations of the URAT1 inhibitor or positive control to the cells.[8]

-

Pre-incubate the cells with the compounds for 5 minutes at 37°C.[8]

-

Initiate the uptake reaction by adding [14C]-uric acid (e.g., to a final concentration of 100 µM) to each well.[8]

-

Incubate the plate for 10 minutes at 37°C.[8]

-

-

Termination and Lysis:

-

Data Acquisition and Analysis:

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

The percent inhibition for each concentration of the inhibitor is calculated relative to the vehicle control (0% inhibition) and a background control (non-specific uptake in vector control cells or in the presence of a high concentration of a known inhibitor, representing 100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

The inhibitory potency of "this compound" and other reference compounds against URAT1 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the URAT1-mediated uric acid transport by 50%.

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |

| This compound (1g) | URAT1 | Cell-based | Uric Acid | 32 | [9][10] |

| Verinurad | URAT1 | Cell-based | [14C]-uric acid | 25 | [8] |

| Benzbromarone | URAT1 | Binding Assay | [3H]-verinurad | - | [8] |

| Lesinurad | URAT1 | Cell-based | Uric Acid | 7180 | [11] |

Note: IC50 values can vary depending on the specific assay conditions and cell system used.

Measurement of Uric Acid

In assays where a non-radiolabeled substrate is used, the intracellular concentration of uric acid can be determined using an enzymatic colorimetric method.[12][13] This method is based on the following reaction:

-

Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂).[14][15]

-

In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative) to produce a colored product.[14][15]

-

The intensity of the color, which is proportional to the uric acid concentration, is measured spectrophotometrically at a specific wavelength (e.g., 500-550 nm).[13]

This method provides a specific and reliable way to quantify uric acid levels in cell lysates.[12]

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bioivt.com [bioivt.com]

- 8. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. vitroscient.com [vitroscient.com]

- 14. atlas-medical.com [atlas-medical.com]

- 15. biolabo.fr [biolabo.fr]

Application Note: URAT1 Uric Acid Uptake Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans.[1] While the majority of uric acid is filtered by the kidneys, approximately 90% is reabsorbed back into the bloodstream, a process largely mediated by the urate transporter 1 (URAT1).[1][2] URAT1, encoded by the SLC22A12 gene, is a crucial protein expressed on the apical membrane of renal proximal tubule cells.[1][2] It functions as an anion exchanger, reabsorbing urate from the urine into the cells.[2]

Elevated serum uric acid levels, or hyperuricemia, can lead to the formation of monosodium urate crystals in joints, causing the painful inflammatory condition known as gout.[1][2] Because of its pivotal role in regulating urate levels, URAT1 is a primary therapeutic target for treating hyperuricemia and gout.[2][3] Pharmacological inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels.[1] This application note provides a detailed protocol for a cell-based uric acid uptake assay to identify and characterize inhibitors of URAT1.

Assay Principle

This assay quantifies the inhibitory activity of test compounds on URAT1-mediated uric acid transport. The principle involves using a human embryonic kidney (HEK293) cell line stably overexpressing human URAT1 (hURAT1). These cells exhibit a significantly higher rate of uric acid uptake compared to wild-type HEK293 cells.

The assay is performed by incubating the hURAT1-expressing cells with uric acid in the presence and absence of a test compound. A potent URAT1 inhibitor will block the transporter, resulting in a lower concentration of intracellular uric acid compared to untreated cells. The intracellular uric acid concentration is then measured, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the half-maximal inhibitory concentration (IC₅₀) of the compound is calculated to determine its potency.

URAT1-Mediated Uric Acid Transport Pathway

The following diagram illustrates the role of URAT1 in renal uric acid reabsorption and the mechanism of its inhibition.

Caption: URAT1-mediated reabsorption of uric acid in the kidney.

Experimental Protocol: Non-Isotopic Uric Acid Uptake Assay

This protocol describes a method using hURAT1-expressing HEK293 cells and quantification of intracellular uric acid by LC-MS/MS.[4][5]

Materials and Reagents

-

Cells: HEK293 cells stably overexpressing human URAT1 (hURAT1-HEK293) and control HEK293 cells.[5][6]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 U/mL streptomycin.[5]

-

Assay Buffer: Krebs-Ringer buffer (available commercially or can be prepared in-house).[5]

-

Substrate: Uric acid stock solution (e.g., 75 mM in 0.1 M NaOH), diluted in Krebs-Ringer buffer to a final working concentration (e.g., 750 µM).[5][7]

-

Test Compounds: URAT1 inhibitors (e.g., "URAT1 inhibitor 1", Benzbromarone as a positive control) dissolved in DMSO.

-

Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer: Methanol or another suitable solvent for cell lysis and protein precipitation.

-

Equipment: 24-well cell culture plates, humidified incubator (37°C, 5% CO₂), LC-MS/MS system.

Assay Workflow

The diagram below outlines the major steps of the experimental procedure.

Caption: Workflow for the cell-based URAT1 uric acid uptake assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Compound Preparation and Pre-incubation:

-

Prepare serial dilutions of test compounds and the positive control (e.g., Benzbromarone) in Krebs-Ringer buffer. Ensure the final DMSO concentration is ≤0.1%.

-

Aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed Krebs-Ringer buffer.

-

Add the diluted compounds to the respective wells of the hURAT1-HEK293 plate. Add buffer with DMSO to control wells.

-

Pre-incubate the plate at 37°C for 30 minutes.[5]

-

-

Uric Acid Uptake Reaction:

-

Stopping the Reaction and Washing:

-

To stop the uptake, quickly aspirate the uric acid solution.

-

Immediately wash the cells three times with ice-cold PBS to remove any extracellular uric acid.

-

-

Cell Lysis and Sample Preparation:

-

Add a suitable volume of ice-cold lysis buffer (e.g., 80% methanol) to each well.

-

Incubate on ice or at -20°C to ensure complete lysis and protein precipitation.

-

Scrape the wells to detach the cell lysate and transfer the contents to microcentrifuge tubes.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the intracellular uric acid, for analysis.

-

-

Quantification by LC-MS/MS:

Data Analysis

-

Calculate URAT1-specific uptake: Subtract the amount of uric acid in control HEK293 cells from that in hURAT1-HEK293 cells.

-

Determine Percent Inhibition:

-

Use the following formula: % Inhibition = [1 - (Uptake_inhibitor / Uptake_vehicle)] x 100

-

Uptake_inhibitor is the URAT1-specific uptake in the presence of the test compound.

-

Uptake_vehicle is the URAT1-specific uptake in the vehicle control (DMSO).

-

-

Calculate IC₅₀:

Reference Data: Potency of Known URAT1 Inhibitors

The following table summarizes the reported IC₅₀ values for several known URAT1 inhibitors, which can be used as benchmarks for assay validation.

| Inhibitor | IC₅₀ Value (nM) | Notes |

| URAT1 inhibitor 3 | 0.8 | A potent and selective URAT1 inhibitor.[9][10] |

| URAT1 inhibitor 7 | 12 | A potent URAT1 inhibitor.[9] |

| Verinurad (RDEA3170) | 25 | A highly potent and specific URAT1 inhibitor.[8][9] |

| This compound | 32 | A known uric acid transporter 1 inhibitor.[9][10] |

| URAT1 inhibitor 6 | 35 | A potent URAT1 inhibitor.[9] |

| Dotinurad | 37.2 | A potent selective urate reabsorption inhibitor.[9] |

| Benzbromarone | 440 | A well-established uricosuric agent used as a positive control.[5] |

| Lesinurad | 7,000 (7 µM) | An approved drug for gout; also inhibits OAT1 and OAT3.[9] |

Note: IC₅₀ values can vary depending on the specific assay conditions, such as cell line, substrate concentration, and detection method.

References

- 1. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Utilizing URAT1 Inhibitor 1 in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter primarily located on the apical membrane of renal proximal tubular cells.[1] It plays a pivotal role in regulating serum uric acid levels by mediating the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][2][3] Elevated levels of serum uric acid, or hyperuricemia, are a key factor in the pathogenesis of gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in the joints.[4] Consequently, inhibiting URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia and gout.[4]

Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system for studying the function and inhibition of transporters like URAT1.[5][6][7] These cells can be transiently or stably transfected to express the URAT1 transporter, providing a controlled environment to assess the potency and mechanism of action of URAT1 inhibitors.[5][8] This document provides detailed application notes and protocols for the use of "URAT1 inhibitor 1," a potent inhibitor of URAT1 with an IC50 of 32 nM, in HEK293 cells.[2]

Signaling Pathway and Mechanism of Action

URAT1 functions as an anion exchanger, reabsorbing uric acid from the tubular lumen in exchange for intracellular lactate and other organic anions.[1] Inhibition of URAT1 blocks this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid levels. URAT1 inhibitors, including this compound, are designed to bind to the transporter, thereby preventing its conformational changes necessary for uric acid transport.[4]

Caption: URAT1-mediated uric acid reabsorption and its inhibition.

Data Presentation

The following table summarizes the inhibitory potency of various compounds against the human URAT1 transporter, as determined in HEK293 cell-based assays.

| Inhibitor | IC50 (µM) | Cell Line | Assay Type | Reference |

| This compound | 0.032 | HEK293 | Not Specified | [2] |

| URAT1 inhibitor 3 | 0.0008 | HEK293 | Not Specified | [2] |

| URAT1 inhibitor 6 | 0.035 | HEK293 | Not Specified | [2] |

| URAT1 inhibitor 8 | 0.001 | HEK293 | Not Specified | [2] |

| Verinurad | 0.29 | HEK293 | [14C]-Uric Acid Uptake | [9] |

| Lesinurad | 6.94 | HEK293 | [14C]-Uric Acid Uptake | [9] |

| Benzbromarone | 0.22 | HEK293 | [14C]-Uric Acid Uptake | [9] |

| Probenecid | 20.21 | HEK293 | [14C]-Uric Acid Uptake | [9] |

| CC18002 | 1.69 | hURAT1-HEK293 | Non-isotopic Uric Acid Uptake | [8] |

Experimental Protocols

HEK293 Cell Culture

A standard protocol for culturing HEK293 cells is essential for maintaining healthy and reproducible cell lines for experimentation.[10][11][12][13]

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.[11]

-

To passage, aspirate the culture medium and wash the cells once with sterile PBS.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 1-3 minutes at 37°C until the cells detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed the cells into new culture flasks or plates at the desired density.

Caption: General workflow for HEK293 cell culture.

Transient Transfection of HEK293 Cells with URAT1

To study URAT1 function, HEK293 cells need to be transfected with a plasmid encoding the human URAT1 protein.[5][7]

Materials:

-

HEK293 cells seeded in 24-well plates

-

Plasmid DNA encoding human URAT1 (e.g., in a pcDNA3.1 vector)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

On the day of transfection, dilute the URAT1 plasmid DNA and the transfection reagent in separate tubes containing Opti-MEM.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.

-

Add the DNA-transfection reagent complex to each well containing the cells.

-

Incubate the cells for 24-48 hours post-transfection before performing the uric acid uptake assay.

Uric Acid Uptake Assay

This assay measures the ability of URAT1-expressing HEK293 cells to take up uric acid and the inhibitory effect of compounds like this compound. Both radiolabeled and non-isotopic methods can be employed.[6][8][14][15]

3.1. [14C]-Uric Acid Uptake Assay [14][15]

Materials:

-

HEK293 cells transfected with URAT1

-

[14C]-Uric acid

-

Uric acid uptake buffer (e.g., Krebs-Ringer buffer)

-

This compound at various concentrations

-

Ice-cold PBS

-

Scintillation fluid and counter

Procedure:

-

Wash the URAT1-transfected HEK293 cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in uptake buffer for a specified time (e.g., 10-30 minutes) at 37°C.[4][16]

-

Initiate the uptake by adding uptake buffer containing [14C]-uric acid (e.g., 25 µM) and the respective inhibitor concentration.[15]

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.[4][15]

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells (e.g., with 0.1 M NaOH) and measure the radioactivity using a scintillation counter.[15]

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.2. Non-Isotopic Uric Acid Uptake Assay [8]

Materials:

-

HEK293 cells transfected with URAT1

-

Unlabeled uric acid

-

Uric acid uptake buffer (e.g., Krebs-Ringer buffer, pH 8.0)

-

This compound at various concentrations

-

Ice-cold PBS

-

Plate reader

Procedure:

-

Prepare URAT1-transfected HEK293 cells in a 24-well plate until they are approximately 80% confluent.[8]

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.[8]

-

Incubate the cells with a uric acid solution (e.g., 750 µM in Krebs-Ringer buffer) for 30 minutes to allow for uptake.[8]

-

Wash the cells with cold PBS to remove extracellular uric acid.

-

Lyse the cells and measure the intracellular uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.[8]

-

Normalize the intracellular uric acid levels to the total protein content in each well.

-

Use non-transfected HEK293 cells as a control to determine the background uric acid uptake.[8]

-

Calculate the IC50 value by fitting the dose-response curve.

Caption: Workflow for the uric acid uptake assay.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers utilizing this compound in HEK293 cells. These methodologies allow for the robust characterization of the inhibitory activity and mechanism of action of novel URAT1 inhibitors, which is a critical step in the development of new therapeutics for hyperuricemia and gout. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data.

References

- 1. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Culture and transfection of HEK293T cells [protocols.io]

- 11. static.igem.org [static.igem.org]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for URAT1 Inhibitor 1 in Hyperuricemic Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of URAT1 Inhibitor 1 in preclinical studies involving hyperuricemic animal models. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy of URAT1 inhibitors for the treatment of hyperuricemia and gout.

Introduction to URAT1 and Hyperuricemia

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1][2] Uric acid is the final product of purine metabolism in humans.[3] Its levels are balanced by production and excretion, with the kidneys being responsible for approximately 70% of uric acid excretion.[3]

The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[1][3] It is located on the apical membrane of proximal tubule cells.[1][4] Dysfunctional URAT1 activity can lead to either hyperuricemia due to increased reabsorption or hypouricemia due to decreased reabsorption.[5] Consequently, inhibiting URAT1 is a primary therapeutic strategy for lowering serum uric acid (sUA) levels and managing hyperuricemia and gout.[1][4][6] URAT1 inhibitors block the reabsorptive action of the transporter, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA.[1]

This compound: A Profile

This compound is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), with a reported half-maximal inhibitory concentration (IC50) of 32 nM.[7] Its primary mechanism of action is to block the reabsorption of uric acid in the renal proximal tubules, thereby promoting its excretion in the urine.[1] This targeted action makes it a promising candidate for the treatment of hyperuricemia and gout.[7]

Mechanism of Action of URAT1 Inhibitors

The following diagram illustrates the role of URAT1 in uric acid reabsorption and the mechanism of action of URAT1 inhibitors.

Caption: Mechanism of URAT1 inhibition.

Hyperuricemic Animal Models for Efficacy Testing

The evaluation of URAT1 inhibitors necessitates the use of reliable hyperuricemic animal models. As most non-primate mammals possess the enzyme uricase, which degrades uric acid to the more soluble allantoin, these models often require the administration of a uricase inhibitor, such as potassium oxonate, to induce hyperuricemia.[5][8]

Data Presentation: Efficacy of URAT1 Inhibitors in Animal Models

The following table summarizes the efficacy of various URAT1 inhibitors in different hyperuricemic animal models.

| URAT1 Inhibitor | Animal Model | Induction Method | Dosage | Route | Duration | % sUA Reduction | Reference |

| Benzbromarone | hURAT1-KI Mice | Hypoxanthine | Not Specified | Not Specified | Not Specified | ~34.6% | [9] |

| CDER167 | Mice | Potassium Oxonate | 10 mg/kg/day | Oral | 7 days | More effective than RDEA3170 | [10] |

| Fisetin | Mice | Potassium Oxonate | 50-100 mg/kg | Not Specified | Not Specified | Significant | [4] |

| Morin | Mice | Potassium Oxonate | 10-40 mg/kg | Not Specified | Not Specified | Significant | [4] |

| Rutin | Mice | Potassium Oxonate | 25-100 mg/kg | Not Specified | Not Specified | Significant | [4] |

| Apigenin | Mice | Potassium Oxonate | 100 mg/kg | Not Specified | Not Specified | Significant | [4] |

| Baicalein | Mice | Potassium Oxonate | 200 mg/kg | Not Specified | Not Specified | Significant | [11] |

| Loganin | Mice | Potassium Oxonate | 20-40 mg/kg | Not Specified | Not Specified | Significant | [4] |

| Geniposide | Mice | Potassium Oxonate | 100-200 mg/kg | Not Specified | Not Specified | Significant | [4] |

| BDEO | Mice | Potassium Oxonate | 5 mg/kg | Not Specified | Not Specified | Significant | [11] |

| AR882 | Humans | Gout | 75 mg | Not Specified | 3 months | 50% | [12] |

| Epaminurad | Humans | Gout | 3, 6, 9 mg | Once daily | 4 weeks | Dose-dependent, significant | [13] |

| Verinurad | Humans | Gout/Hyperuricemia | 5, 10, 12.5 mg | Once daily | 12 weeks | Dose-dependent, significant | [14] |

Experimental Protocols

Protocol 1: Induction of Hyperuricemia in Mice using Potassium Oxonate

This protocol describes a commonly used method to induce acute hyperuricemia in mice.[8][15]

Materials:

-

Male Kunming mice (or other suitable strain)

-

Potassium oxonate (PO)

-

Vehicle (e.g., 0.5% sodium carboxymethylcellulose)

-

Gavage needles

-

Animal balance

Procedure:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Fast the mice overnight before the experiment, with free access to water.

-

Prepare a suspension of potassium oxonate in the vehicle at the desired concentration (e.g., 250 mg/kg).[8]

-

Weigh each mouse and calculate the required volume of the PO suspension.

-

Administer the potassium oxonate suspension via oral gavage.

-

Hyperuricemia is typically established within a few hours of administration.[5]

Experimental Workflow for Hyperuricemia Induction

Caption: Workflow for inducing hyperuricemia in mice.

Protocol 2: Evaluation of this compound Efficacy

This protocol outlines the steps to assess the uric acid-lowering effect of this compound in a potassium oxonate-induced hyperuricemic mouse model.

Materials:

-

Hyperuricemic mice (from Protocol 1)

-

This compound

-

Vehicle for the inhibitor

-

Positive control (e.g., Benzbromarone)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Uric acid assay kit

Procedure:

-

Induce hyperuricemia in mice as described in Protocol 1.

-

One hour after potassium oxonate administration, divide the mice into the following groups:

-

Normal Control (no PO, no treatment)

-

Model Control (PO + vehicle)

-

Positive Control (PO + Benzbromarone)

-

Treatment Group(s) (PO + this compound at various doses)

-

-

Administer the respective treatments (vehicle, positive control, or this compound) via the desired route (e.g., oral gavage).

-

At specified time points after treatment (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples from the retro-orbital plexus or tail vein.[5]

-

Separate the serum by centrifugation.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Collect urine samples over a 24-hour period to measure urinary uric acid excretion.

-

At the end of the experiment, euthanize the animals and collect kidney tissues for histopathological analysis (e.g., H&E staining) to assess for any renal injury.[8]

Logical Workflow for Testing this compound

Caption: Workflow for evaluating a URAT1 inhibitor.

Other Hyperuricemia Induction Methods

While the potassium oxonate model is widely used, other methods can also establish hyperuricemia in animals. The choice of model may depend on the specific research question.

-

Yeast Extract and Potassium Oxonate: Intragastric administration of yeast extract powder in combination with intraperitoneal injection of potassium oxonate can induce a significant increase in serum uric acid and morphological changes in the kidney over several weeks.[8]

-

Adenine and Potassium Oxonate: Oral administration of adenine, which is converted to uric acid, along with potassium oxonate to inhibit uricase, is another effective method.[8] However, adenine can be toxic and cause renal crystal obstruction.[8][16]

-

Fructose-Induced Hyperuricemia: High fructose intake can lead to increased uric acid production.[17] This model is relevant for studying the link between metabolic syndrome and hyperuricemia.

-

Hypoxanthine and Potassium Oxonate: Intraperitoneal injection of hypoxanthine, a precursor to uric acid, combined with potassium oxonate, effectively and stably elevates serum uric acid levels.[16]

-

hURAT1 Transgenic Models: To overcome species differences in URAT1 affinity for urate, humanized URAT1 knock-in (hURAT1-KI) mouse models have been developed.[9][18] These models express the human URAT1 protein and are highly valuable for the preclinical evaluation of URAT1 inhibitors.[9][18]

Conclusion

The study of URAT1 inhibitors in hyperuricemic animal models is crucial for the development of new therapies for gout and other hyperuricemia-related conditions. The protocols and information provided in these application notes offer a framework for conducting robust and reproducible preclinical efficacy studies of this compound and other novel compounds targeting URAT1. Careful selection of the animal model and adherence to detailed experimental protocols are essential for obtaining meaningful and translatable results.